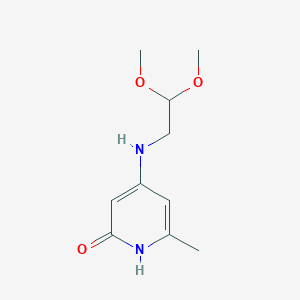
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one is a chemical compound that belongs to the class of pyridinones. This compound is characterized by the presence of a pyridinone ring substituted with a 2,2-dimethoxyethylamino group and a methyl group. Pyridinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one typically involves the reaction of 2,2-dimethoxyethylamine with a suitable pyridinone precursor. One common method involves the condensation of 2,2-dimethoxyethylamine with 6-methyl-2-pyridone under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridinone derivatives .
Scientific Research Applications
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one: shares structural similarities with other pyridinone derivatives, such as 4-hydroxy-6-methyl-2-pyridone and 4-amino-6-methyl-2-pyridone.
Highlighting Uniqueness
The unique substitution pattern of this compound, particularly the 2,2-dimethoxyethylamino group, imparts distinct properties that may enhance its solubility, stability, and biological activity compared to other pyridinone derivatives .
Properties
CAS No. |
61191-02-4 |
|---|---|
Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-7-4-8(5-9(13)12-7)11-6-10(14-2)15-3/h4-5,10H,6H2,1-3H3,(H2,11,12,13) |
InChI Key |
NUXKKPXIACQXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















